molecular formula C9H7BrF2N2 B13680159 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole

4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole

Cat. No.: B13680159
M. Wt: 261.07 g/mol
InChI Key: HIIUTJGYNGYUSU-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with bromine, difluoromethyl, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-(difluoromethyl)aniline with methyl isocyanide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazoles, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the function of bacterial enzymes, leading to cell death. In anticancer research, it can interfere with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-4,5-dimethyl-1H-imidazole
  • 4-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole
  • 2-(Difluoromethyl)-1H-benzo[d]imidazole

Comparison: Compared to similar compounds, 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and difluoromethyl groupsThe difluoromethyl group, in particular, contributes to the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)-4-methyl-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2/c1-4-2-3-5(10)7-6(4)13-9(14-7)8(11)12/h2-3,8H,1H3,(H,13,14)

InChI Key

HIIUTJGYNGYUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)NC(=N2)C(F)F

Origin of Product

United States

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